molecular formula C12H13BrO4 B3040118 Dimethyl 2-(4-bromobenzyl)malonate CAS No. 157134-36-6

Dimethyl 2-(4-bromobenzyl)malonate

Cat. No.: B3040118
CAS No.: 157134-36-6
M. Wt: 301.13 g/mol
InChI Key: SUQDBBQKILPQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(4-bromobenzyl)malonate is an organic compound with the molecular formula C12H13BrO4 and a molecular weight of 301.14 g/mol . It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-bromobenzyl group and two methoxy groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(4-bromobenzyl)malonate can be synthesized through the malonic ester synthesis. The process involves the deprotonation of dimethyl malonate with a base such as sodium ethoxide, followed by the alkylation with 4-bromobenzyl bromide . The reaction conditions typically include anhydrous ethanol as the solvent and refluxing the mixture to ensure complete reaction.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The reaction is carefully monitored to maintain optimal temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-bromobenzyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Decarboxylation: Heating the compound in the presence of a catalyst or under vacuum.

Major Products

    Nucleophilic substitution: Substituted malonates with different functional groups.

    Hydrolysis: 4-bromobenzylmalonic acid.

    Decarboxylation: 4-bromobenzyl derivatives.

Scientific Research Applications

Dimethyl 2-(4-bromobenzyl)malonate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme mechanisms and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2-(4-bromobenzyl)malonate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which can then participate in nucleophilic substitution reactions. The presence of the 4-bromobenzyl group enhances its reactivity and allows for selective transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(4-bromobenzyl)malonate is unique due to the presence of the 4-bromobenzyl group, which provides additional reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

dimethyl 2-[(4-bromophenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-16-11(14)10(12(15)17-2)7-8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQDBBQKILPQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of dimethyl malonate (13.2 g), 4-bromobenzylbromide (5.4 g) in DMF (200 mL) was treated with NaH (4 g, 60% in mineral oil). The mixture was stirred for 5 min at 0° C. and 20 min at room temperature and then quenched with 10 mL of AcOH slowly. The mixture was concentrated under vacuum and the residue was dissolved in 200 mL of 1:1 EtOAc/hexane, and filtered through a pad of silica gel. The filtrate was concentrated and the excess dimethyl malonate was removed under vacuum at 70° C. to provide the title compound as a yellow oil.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of dimethyl malonate (42.6 g, 322.73 mmol, 4.00 equiv) and potassium carbonate (22.3 g, 161.59 mmol, 2.00 equiv) in N,N-dimethylformamide (200 mL) was stirred for 30 min at 50° C. A solution of 1-bromo-4-(bromomethyl)benzene (20 g, 80.65 mmol, 1.00 equiv) in N,N-dimethylformamide (80 mL) was then added dropwise with stirring to the reaction mixture. The resulting solution was stirred at 50° C. for 2 h. Water (100 mL) was added and the mixture was extracted with 1×400 mL of ethyl acetate. The organic layer was washed with 2×100 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to give 22 g (91%) of dimethyl 2-(4-bromobenzyl)malonate as a white solid. LC-MS: (ES, m/z): 301 [M+H]+, 126, 120.
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-(4-bromobenzyl)malonate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-(4-bromobenzyl)malonate
Reactant of Route 3
Reactant of Route 3
Dimethyl 2-(4-bromobenzyl)malonate
Reactant of Route 4
Reactant of Route 4
Dimethyl 2-(4-bromobenzyl)malonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl 2-(4-bromobenzyl)malonate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2-(4-bromobenzyl)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.